

# Introduction to 2-Thiouridine: A Key Player in RNA Structure and Function

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## Compound of Interest

Compound Name: 2',3'-Dithiouridine

CAS No.: 156592-92-6

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Transfer RNAs (tRNAs) are replete with a diverse array of post-transcriptionally modified nucleosides that are crucial for their proper folding and function.[1] Among these, 2-thiouridine ( $s^2U$ ) and its derivatives are found predominantly at the wobble position (position 34) of the anticodon loop in many tRNAs.[1][2] The simple substitution of an oxygen atom with a sulfur atom at the C2 position of the uracil base has profound consequences for the structure, stability, and function of RNA molecules.[2] This modification is not merely a subtle structural tweak but a critical determinant of translational efficiency and accuracy.[3] Furthermore, the unique properties conferred by  $s^2U$  have made it a valuable tool in the development of RNA-based therapeutics and diagnostics.[4][5]

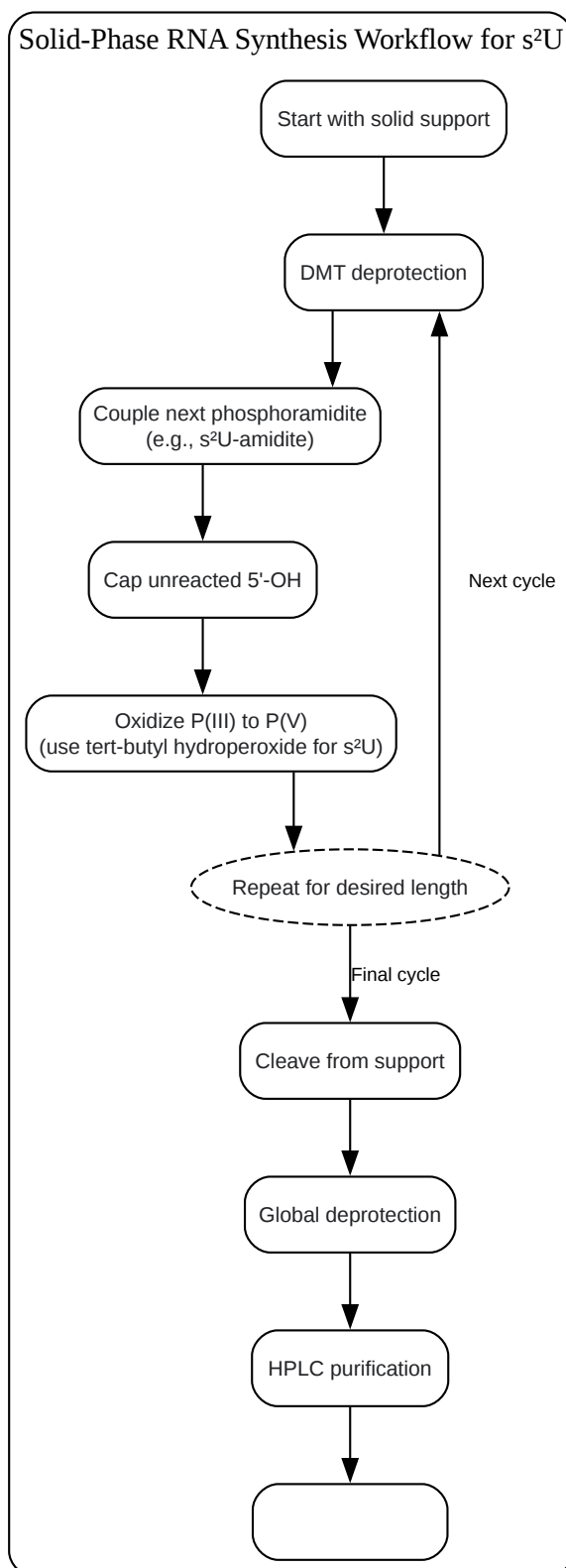
## Chemical Synthesis and Incorporation of 2-Thiouridine into RNA

The site-specific incorporation of 2-thiouridine into synthetic RNA oligonucleotides is achieved through solid-phase phosphoramidite chemistry.[1][6] The synthesis of the  $s^2U$  phosphoramidite building block is a multi-step process starting from uridine.[1] A crucial aspect of incorporating  $s^2U$  into a growing RNA chain is the modification of the standard oxidation step in the synthesis cycle. The conventional iodine-water oxidant can lead to the undesirable loss of the sulfur

atom.[6] To circumvent this, a milder oxidizing agent, such as tert-butyl hydroperoxide, is employed.[1][6]

## Experimental Protocol: Solid-Phase Synthesis of 2-Thiouridine-Containing RNA

- **Synthesis of s<sup>2</sup>U Phosphoramidite:** The 2-thiouridine nucleoside is first protected at the 5'-hydroxyl with a dimethoxytrityl (DMT) group and at the 2'-hydroxyl with a tert-butyldimethylsilyl (TBDMS) group. The final step is the phosphitylation of the 3'-hydroxyl group to yield the phosphoramidite monomer.[1]
- **Automated Solid-Phase Synthesis:** The synthesis is performed on a standard automated DNA/RNA synthesizer using the s<sup>2</sup>U phosphoramidite and other standard RNA phosphoramidites.[7]
- **Modified Oxidation Step:** After the coupling of the s<sup>2</sup>U phosphoramidite, the standard iodine oxidation step is replaced with a solution of tert-butyl hydroperoxide in acetonitrile.[6]
- **Deprotection and Purification:** Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and deprotected using standard protocols, often under mild basic conditions.[6] The final product is then purified by high-performance liquid chromatography (HPLC).



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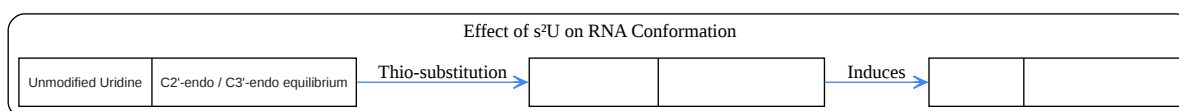
Caption: Workflow for solid-phase synthesis of RNA containing 2-thiouridine.

## Mechanism of Action: Structural and Thermodynamic Consequences

The substitution of oxygen with the larger, less electronegative sulfur atom at the 2-position of uridine induces a significant conformational change in the ribose sugar.[7]

### Ribose Sugar Pucker and Helix Geometry

2-Thiouridine strongly favors a C3'-endo sugar pucker, which is characteristic of an A-form RNA helix.[1][2] This pre-organization of the single-stranded RNA containing s<sup>2</sup>U into an A-form geometry is a key contributor to its mechanism of action.[1][3] Circular dichroism and NMR spectroscopy have confirmed that RNA sequences containing s<sup>2</sup>U adopt a stable A-form helical conformation.[2][8]



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Caption: Conformational preference of 2-thiouridine in RNA.

### Enhanced Thermodynamic Stability

A direct consequence of the s<sup>2</sup>U-induced pre-organization is a significant increase in the thermodynamic stability of RNA duplexes. UV thermal melting studies have consistently shown that the incorporation of s<sup>2</sup>U in a U-A base pair leads to a substantial increase in the melting temperature (T<sub>m</sub>) of the duplex compared to its unmodified counterpart.[1][8][9]

Duplex Composition	T <sub>m</sub> (°C)	$\Delta G^{\circ}_{37}$ (kcal/mol)	Reference
Unmodified U-A pair	19.0	-2.8	[1]
s <sup>2</sup> U-A pair	30.7	-4.8	[1]
Unmodified U-U mismatch	-	-	
s <sup>2</sup> U-U mismatch	-	-	
Unmodified U-G wobble	-	-	
s <sup>2</sup> U-G wobble	Destabilized	-	[3]

Table 1: Thermodynamic data for RNA duplexes with and without 2-thiouridine. The presence of s<sup>2</sup>U significantly stabilizes the duplex containing a complementary adenosine.

This stabilization is primarily entropic in origin, as the s<sup>2</sup>U-containing single strand is already in a conformation conducive to duplex formation, reducing the entropic penalty of hybridization.[3]

## Functional Implications of 2-Thiouridine in RNA

The structural and thermodynamic changes induced by s<sup>2</sup>U have far-reaching functional consequences.

### Enhanced Hybridization Specificity

While s<sup>2</sup>U stabilizes the Watson-Crick base pair with adenosine, it destabilizes the wobble base pair with guanosine.[3] This dual effect enhances the specificity of RNA-RNA interactions, which is particularly important in the context of codon-anticodon recognition during protein synthesis.[10] The presence of s<sup>2</sup>U at the wobble position of the tRNA anticodon ensures accurate reading of the mRNA codon, preventing misincorporation of amino acids.[3]

### Modulation of RNA-Protein Interactions

The distinct structure of s<sup>2</sup>U-containing RNA can influence its recognition by RNA-binding proteins. A notable example is the interaction with the RNA-dependent protein kinase (PKR), a

component of the innate immune system that can be activated by double-stranded RNA, leading to a shutdown of translation. It has been shown that mRNAs containing s<sup>2</sup>U (and other modifications like pseudouridine) activate PKR to a lesser extent than unmodified RNA.[11] This reduced immune activation is a key reason for the use of modified nucleosides in mRNA-based therapeutics.

## Antiviral Activity

Recent studies have identified 2-thiouridine as a broad-spectrum antiviral agent against positive-strand RNA viruses, including Dengue virus and SARS-CoV-2.[12][13] The mechanism of action involves the metabolic conversion of s<sup>2</sup>U to its triphosphate form (s<sup>2</sup>UTP), which then acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp). The incorporation of s<sup>2</sup>UTP into the nascent viral RNA chain can lead to the termination of RNA synthesis, thus inhibiting viral replication.[12]

## Hypothetical Mechanism of Action of 2',3'-Dithiouridine

While experimental data on **2',3'-dithiouridine** is lacking, we can hypothesize its potential effects based on known modifications at the 2' and 4' positions of the ribose.

- **Nuclease Resistance:** Modifications at the 2'-position, such as 2'-fluoro or 2'-O-methyl, are well-known to confer significant resistance to nuclease degradation.[4] It is highly probable that 2'- and 3'-dithio modifications would also provide substantial protection against nucleases, thereby increasing the in vivo half-life of the RNA.
- **Sugar Conformation and Duplex Stability:** The substitution of the 2'- and 3'-hydroxyl groups with larger sulfur atoms would likely have a dramatic effect on the sugar pucker and the overall helical geometry. The 4'-thio modification, for instance, is known to enhance the thermal stability of RNA duplexes.[14] It is conceivable that a 2',3'-dithio modification could either further stabilize or potentially destabilize the duplex depending on the resulting conformational constraints.
- **Protein Recognition:** The absence of the 2'-hydroxyl group, a key hydrogen bond donor/acceptor, and its replacement with sulfur would profoundly alter the interaction of the RNA with proteins that recognize the minor groove of the RNA helix.

Further research, including chemical synthesis and biophysical characterization, would be necessary to validate these hypotheses.

## Conclusion

2-Thiouridine is a powerful, naturally occurring modification that exerts its mechanism of action primarily by pre-organizing the RNA strand into an A-form helix. This leads to enhanced thermodynamic stability, increased hybridization specificity, and modulation of RNA-protein interactions. These properties are not only critical for its biological role in tRNA but also make it a valuable modification for therapeutic oligonucleotides and a potent antiviral agent. While the specific molecule **2',3'-dithiouridine** remains to be explored, the extensive knowledge of 2-thiouridine and other ribose modifications provides a solid foundation for future investigations into novel thio-modified RNAs.

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